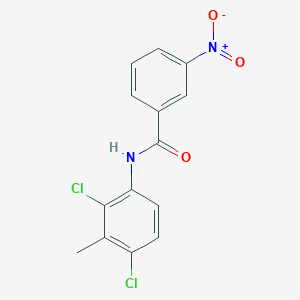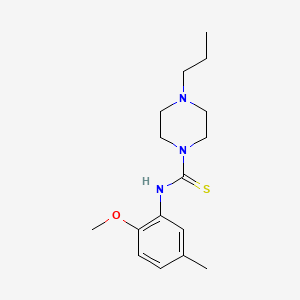
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide, also known as GW 9662, is a chemical compound that is widely used in scientific research. This compound is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. GW 9662 has been shown to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and physiology.
作用機序
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 acts as a selective antagonist of PPARγ by binding to the ligand-binding domain of the receptor and preventing its activation by endogenous ligands such as fatty acids and prostaglandins. By inhibiting PPARγ, N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 can modulate the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 are primarily mediated by its inhibition of PPARγ. In vitro studies have shown that N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 can inhibit the expression of genes involved in adipocyte differentiation and lipid metabolism, as well as the production of inflammatory cytokines. In vivo studies have demonstrated that N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 can improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 in lab experiments is its selectivity for PPARγ, which allows researchers to specifically study the effects of PPARγ inhibition without affecting other nuclear receptors. Additionally, N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 is a relatively stable and easy-to-handle compound that can be used in a variety of experimental systems. However, one limitation of using N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 is its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 and its role in PPARγ signaling. One area of interest is the development of more potent and selective PPARγ antagonists that can be used in clinical settings. Another area of research is the investigation of the effects of PPARγ inhibition on other physiological processes, such as inflammation and cancer. Additionally, the development of new experimental systems and techniques can help to further elucidate the mechanisms of action of N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 and its potential therapeutic applications.
合成法
The synthesis of N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 involves the reaction of 2,4-dichloro-3-methylbenzoyl chloride with 3-nitrobenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The synthesis of N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 is a relatively simple and straightforward process, and the compound can be obtained in high purity and yield.
科学的研究の応用
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662 is widely used in scientific research as a tool to study the role of PPARγ in various physiological and pathological processes. PPARγ has been shown to play a key role in the regulation of glucose and lipid metabolism, and its activation has been implicated in the treatment of metabolic disorders such as type 2 diabetes and obesity. N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide 9662, as a selective antagonist of PPARγ, can be used to study the effects of PPARγ inhibition on these processes.
特性
IUPAC Name |
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-11(15)5-6-12(13(8)16)17-14(19)9-3-2-4-10(7-9)18(20)21/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBIMSNMEUNNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichloro-3-methylphenyl)-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)
![3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)



![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)
![3-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5718752.png)
![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5718757.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)
![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide](/img/structure/B5718776.png)
![2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)